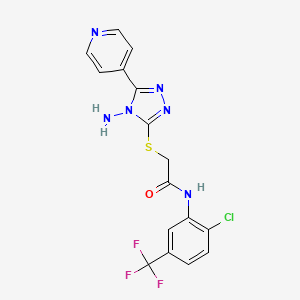

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N6OS/c17-11-2-1-10(16(18,19)20)7-12(11)23-13(27)8-28-15-25-24-14(26(15)21)9-3-5-22-6-4-9/h1-7H,8,21H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBVPHDZQNJZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of the target compound typically involves several key steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

- Thioether Formation : The triazole derivative is reacted with a thiol to form the thioether linkage.

- Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.

Recent studies have reported moderate to high yields (up to 73%) for this synthesis process, indicating its feasibility for further exploration in drug development .

Biological Activity

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Key areas of activity include:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives:

- A series of pyridinyl substituted 1,2,4-triazoles demonstrated significant antimicrobial effects against both bacteria and fungi. For instance, compounds related to our target showed effective inhibition against Mycobacterium tuberculosis with an IC50 value as low as 5.3 µM .

- The compound also exhibited activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antibacterial potential .

Antitumor Activity

Research has indicated that triazole derivatives can influence cancer cell viability:

- In vitro studies on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines revealed that certain triazole compounds had IC50 values ranging from 39.2 µM to lower .

- These effects are thought to be mediated through pathways involving mitogen-activated protein kinases, highlighting their potential as anticancer agents .

The mechanism of action for this compound likely involves enzyme inhibition or interference with cellular processes. Triazoles are known to bind to various enzymes due to their electron-rich nature, facilitating interactions that lead to biological effects such as:

- Inhibition of fungal ergosterol synthesis.

- Disruption of bacterial cell wall synthesis.

Case Study 1: Antitubercular Properties

A recent study focused on a series of 1,2,4-triazole compounds for their antitubercular activity. The compound showed promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting modifications in structure could enhance efficacy while circumventing resistance mechanisms .

Case Study 2: Anticancer Effects

In another investigation, derivatives of triazoles were tested against various cancer cell lines. The findings indicated that specific substitutions on the triazole ring significantly enhanced antiproliferative activity, particularly against breast cancer cells .

Scientific Research Applications

Antimicrobial Properties

Compounds containing the triazole moiety have been reported to exhibit antimicrobial activity . For instance, derivatives of 4-amino-5-pyridinyl triazoles have shown efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The specific compound may share these properties due to its structural similarities.

Anticancer Activity

Recent studies indicate that triazole derivatives can also possess anticancer properties . In vitro studies have demonstrated that compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exhibit significant growth inhibition against various cancer cell lines . The mechanism may involve the disruption of cellular pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, derivatives similar to this compound were evaluated for their antimicrobial efficacy against a panel of pathogens. Results indicated that modifications on the triazole ring significantly enhanced activity against resistant strains .

Case Study 2: Anticancer Mechanism Investigation

Another research effort focused on elucidating the anticancer mechanisms of triazole derivatives. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in tumor growth and metastasis, such as topoisomerases .

Comparative Analysis Table

Q & A

Q. What interdisciplinary approaches expand the compound’s research applications?

- Methodology :

- Material science : Test as a corrosion inhibitor for mild steel in HCl (weight loss and electrochemical impedance spectroscopy).

- Anticancer synergy : Screen in combination with cisplatin against A549 lung cancer cells (MTT assay; Chou-Talalay method for synergy quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.